molecular formula C20H19NO5 B13362361 Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B13362361
M. Wt: 353.4 g/mol
InChI Key: GBEOWBKZZLRWMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves several steps. One common method includes the reaction of 1,4-dihydroxyisoquinoline with phenoxybutyl ester under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It may also interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a valuable compound for specific applications .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

butyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C20H19NO5/c1-2-3-11-25-20(24)17-18(22)15-10-9-14(12-16(15)19(23)21-17)26-13-7-5-4-6-8-13/h4-10,12,22H,2-3,11H2,1H3,(H,21,23)

InChI Key

GBEOWBKZZLRWMH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O

Origin of Product

United States

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